molecular formula C10H15ClN4O B1453039 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol CAS No. 1220036-27-0

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol

Cat. No. B1453039
CAS RN: 1220036-27-0
M. Wt: 242.7 g/mol
InChI Key: GWLPIJNIFCQNLA-UHFFFAOYSA-N
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Description

“2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol” is a chemical compound . It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety with two nitrogen atoms . Pyrimidine derivatives are known for their wide range of pharmacological applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various synthetic approaches . For instance, the reaction of aniline derivatives with potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent over a period of 30 minutes, followed by stirring for another 2 hours at 0–5°C, can yield a compound with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied . The specific reactions of “this compound” are not detailed in the search results.

Scientific Research Applications

Metabolic Pathways and Pharmacological Actions

Recent studies have explored the metabolic pathways and pharmacological actions of arylpiperazine derivatives, including 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol. These compounds, mainly used for treating depression, psychosis, or anxiety, undergo extensive metabolism involving cytochrome P450 enzymes such as CYP3A4 and CYP2D6. The metabolic processes result in the formation of 1-aryl-piperazines, which are known for their serotonin receptor-related effects. However, the detailed pharmacological actions and interactions of specific derivatives like this compound remain areas for further investigation to understand their full therapeutic potential and safety profile S. Caccia, 2007.

Therapeutic Potential and Drug Design

Piperazine derivatives are highlighted for their therapeutic uses across various medical conditions, including antipsychotic, antihistamine, antianginal, and antidepressant applications. These derivatives' medicinal value is attributed to their ability to modulate neurotransmitter systems, indicating a broad spectrum of potential clinical applications. The slight modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underscoring the importance of structural design in developing new therapeutic agents A. Rathi et al., 2016.

Biofuel and Energy Production

Exploring alternative energy sources has led to the investigation of bio-ethanol and its derivatives for hydrogen production. Research has shown that ethanol reforming, facilitated by catalysts like Rh and Ni, can be an efficient method for hydrogen production from renewable resources. This process's efficiency is greatly influenced by catalyst selection and preparation, with certain supports like MgO and ZnO enhancing catalyst activity. Such studies open new avenues for using ethanol derivatives in sustainable energy production, addressing the need for renewable energy carriers M. Ni et al., 2007.

Safety and Hazards

The safety data sheet for a similar compound, “4-(6-Chloro-4-pyrimidinyl)morpholine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLPIJNIFCQNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247655
Record name 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220036-27-0
Record name 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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